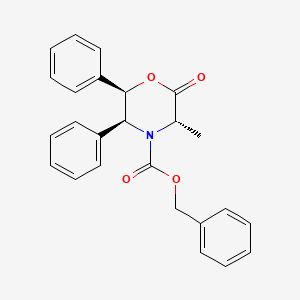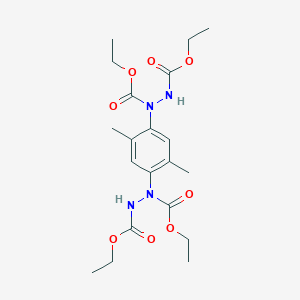![molecular formula C46H48N12O9 B14016701 4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P13I is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade Bruton’s tyrosine kinase (BTK). This compound is particularly notable for its ability to degrade both wild-type and C481S mutant BTK, which is resistant to traditional inhibitors like ibrutinib .
Méthodes De Préparation
P13I is synthesized using a bifunctional approach, where ibrutinib is used as the warhead to target BTK, and pomalidomide is used to recruit cereblon (CRBN), an E3 ubiquitin ligase . The synthetic route involves the conjugation of these two molecules through a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
P13I undergoes several types of chemical reactions, primarily focusing on its interaction with BTK and CRBN. The compound induces the formation of a ternary complex between BTK, CRBN, and itself, leading to the ubiquitination and subsequent degradation of BTK . Common reagents used in these reactions include organic solvents and catalysts that facilitate the conjugation of ibrutinib and pomalidomide . The major product formed from these reactions is the degraded BTK protein .
Applications De Recherche Scientifique
P13I has significant applications in scientific research, particularly in the fields of cancer therapy and targeted protein degradation. It has been shown to effectively degrade BTK in B-cell malignancies, including those resistant to traditional inhibitors . This makes it a valuable tool for studying the role of BTK in cancer and for developing new therapeutic strategies . Additionally, P13I’s ability to target and degrade specific proteins makes it a promising candidate for research in other diseases where protein degradation is a potential therapeutic approach .
Mécanisme D'action
The mechanism of action of P13I involves the formation of a ternary complex between BTK, CRBN, and the compound itself . This complex facilitates the ubiquitination of BTK, marking it for degradation by the proteasome . The molecular targets involved in this process include the BTK protein and the CRBN E3 ubiquitin ligase . The pathway involves the recruitment of CRBN to BTK, leading to its ubiquitination and subsequent degradation .
Comparaison Avec Des Composés Similaires
P13I is unique in its ability to degrade both wild-type and C481S mutant BTK, which is resistant to traditional inhibitors like ibrutinib . Similar compounds include other PROTACs designed to target different proteins for degradation. For example, ARV-110 and ARV-471 are PROTACs designed to degrade androgen receptor and estrogen receptor, respectively . These compounds share a similar mechanism of action but target different proteins, highlighting the versatility and potential of PROTAC technology in targeted protein degradation .
Propriétés
Formule moléculaire |
C46H48N12O9 |
|---|---|
Poids moléculaire |
912.9 g/mol |
Nom IUPAC |
4-[2-[2-[2-[2-[4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C46H48N12O9/c47-41-39-40(29-11-13-32(14-12-29)67-31-7-2-1-3-8-31)53-58(42(39)50-28-49-41)30-6-5-18-55(26-30)45(62)35-27-56(54-52-35)19-21-65-23-25-66-24-22-64-20-17-48-34-10-4-9-33-38(34)46(63)57(44(33)61)36-15-16-37(59)51-43(36)60/h1-4,7-14,27-28,30,36,48H,5-6,15-26H2,(H2,47,49,50)(H,51,59,60)/t30-,36?/m1/s1 |
Clé InChI |
DAKOVCJVMZQQAH-XMGIQNEDSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)C(=O)C2=CN(N=N2)CCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N |
SMILES canonique |
C1CC(CN(C1)C(=O)C2=CN(N=N2)CCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
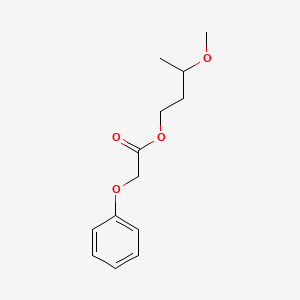
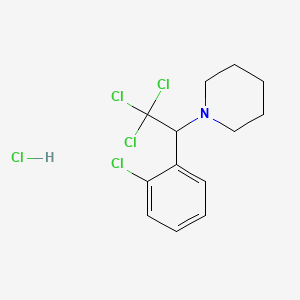
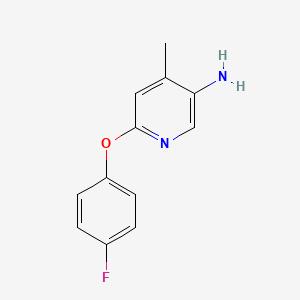
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
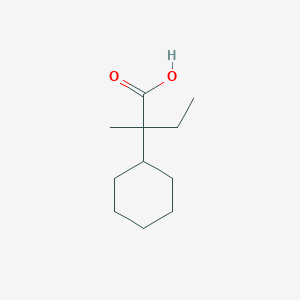
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)


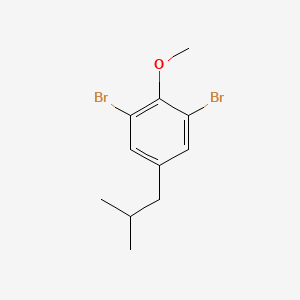
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
